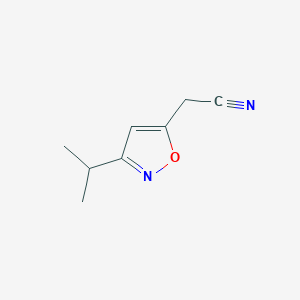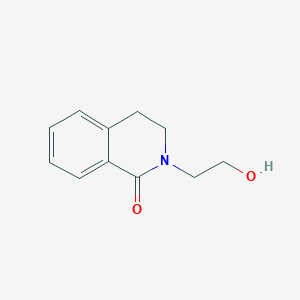
1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, with a hydroxyethyl group attached to the nitrogen atom. Isoquinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-hydroxyethyl)aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired isoquinolinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The hydroxyethyl group enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 3,4-Dihydro-1H-quinolin-2-one
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 8-Methoxy-3,4-dihydro-1H-quinolin-2-one
Comparison: 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced solubility and binding affinity towards certain biological targets, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-4,13H,5-8H2 |
Clé InChI |
LEEFBCLMPJQYAK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C2=CC=CC=C21)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


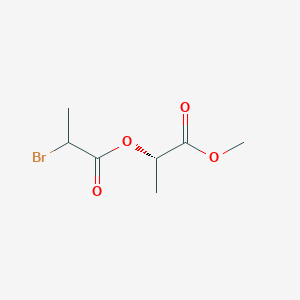
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)
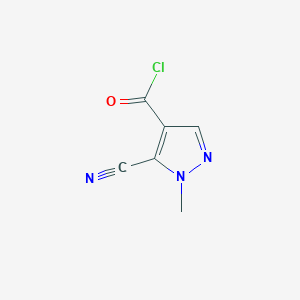

![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
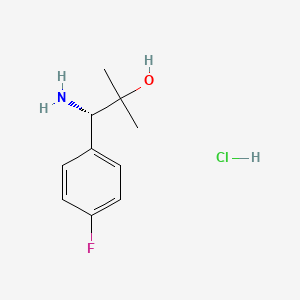
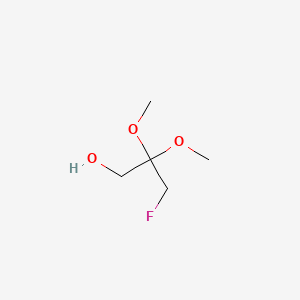
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)


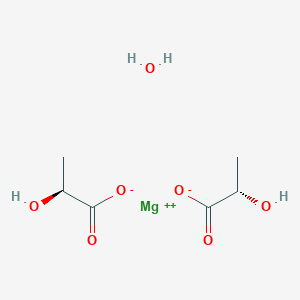

![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
